molecular formula C6H9ClN2 B1429719 (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine CAS No. 1384431-47-3

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No. B1429719
M. Wt: 144.6 g/mol
InChI Key: XTDSIYYVKDIAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is an organic compound with the IUPAC name (4-chloro-1-methyl-1H-pyrrol-2-yl)-N-methylmethanamine . It has a molecular weight of 158.63 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for “(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is 1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 158.63 .

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

  • Synthesis and Anticonvulsant Activity: Schiff bases of 3-aminomethyl pyridine, including similar compounds to (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and shown anticonvulsant activity in various models. These compounds were characterized using FT-IR, 1H-NMR, spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).

Applications in Cellular Imaging and Photocytotoxicity

  • Iron(III) Complexes for Photocytotoxicity: Iron(III) complexes including similar compounds have been synthesized and their photocytotoxic properties examined. These complexes showed significant photocytotoxicity in red light, proving effective in various cell lines by inducing apoptosis and generating reactive oxygen species (Basu et al., 2014).

Novel Compounds Synthesis

  • Ambient-Temperature Synthesis: Novel compounds similar to (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine have been synthesized at ambient temperature using a condensation reaction, with characterization done via spectroscopy and elemental analysis (Becerra, Cobo & Castillo, 2021).

Stabilization of Parallel Turn Conformations

  • Diamino Scaffold Design: A diamino derivative designed to stabilize parallel turn conformations was synthesized. This compound's synthesis utilized [1,3]-dipolar cycloaddition reactions, demonstrating potential applications in peptide sequence stabilization (Bucci et al., 2018).

Anticancer Activity of Schiff Base Complexes

  • Palladium and Platinum Complexes: New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed significant anticancer activity against various human cancerous cell lines. These complexes were characterized by various spectroscopic methods and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).

properties

IUPAC Name

(4-chloro-1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDSIYYVKDIAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 2
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 3
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 4
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 5
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.